2-Anilino-2-oxoethyl 3-phenylpropanoate

Cancer Research Apoptosis Cytotoxicity

Researchers studying apoptosis need reliable tool compounds-generic analogs fail to replicate target-specific activity. 2-Anilino-2-oxoethyl 3-phenylpropanoate solves this with validated caspase-dependent apoptosis (IC50 8.5 µM, HeLa cells), confirmed via mitochondrial pathway activation. • Dependable positive control for HTS calibration; simpler analogs (e.g., ethyl 2-anilino-2-oxoacetate) show no activity. • PPARα/γ dual agonist scaffold with established 3D-QSAR models for rational SAR expansion. • ≥95% purity with full analytical documentation.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B254985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilino-2-oxoethyl 3-phenylpropanoate
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,19)
InChIKeyZHKHQWPPCCMULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-2-oxoethyl 3-phenylpropanoate Procurement: Sourcing a Specialized Anilino-Ester Scaffold for Pharmaceutical Research


2-Anilino-2-oxoethyl 3-phenylpropanoate is a specialized organic compound that functions as a unique scaffold merging the 3-phenylpropanoate (hydrocinnamate) ester with an anilino-acetamide motif, a combination that confers a distinct structural and electronic profile not found in simple esters or isolated anilides. This molecular architecture, consisting of a phenylpropanoate acyl group linked to an anilino-2-oxoethyl moiety via an ester bond [1], provides a versatile platform for medicinal chemistry exploration. Its molecular weight of 283.32 g/mol and specific functional group arrangement position it as a key intermediate or research probe in the design of molecules targeting pathways such as inflammation and oncology, where modifications to the phenyl ring or ester linkage can significantly tune biological activity [1].

Why Generic Substitution of 2-Anilino-2-oxoethyl 3-phenylpropanoate with Simple Esters or Anilides Fails to Replicate Biological Activity


The performance of 2-anilino-2-oxoethyl 3-phenylpropanoate in biological assays is critically dependent on the synergistic interaction between its 3-phenylpropanoate ester tail and its anilino-2-oxoethyl core, a feature that generic anilides or simple phenylpropanoate esters cannot replicate. While structurally related compounds like ethyl 2-anilino-2-oxoacetate (CAS 1457-85-8) or various 3-phenylpropanoic acid derivatives may share isolated functional groups, they lack the integrated molecular framework that dictates target engagement and cellular potency . For instance, the precise spatial arrangement and electronic distribution within this molecule are essential for observed activities such as apoptosis induction, as confirmed by in vitro studies, meaning that substituting with a structurally similar but simpler analog is likely to result in a complete loss of the desired biological effect or significantly altered pharmacological profile .

Quantitative Evidence Guide: 2-Anilino-2-oxoethyl 3-phenylpropanoate's Differentiated Performance in Cancer Cell Lines vs. Structural Analogs


Superior Antiproliferative Activity of 2-Anilino-2-oxoethyl 3-phenylpropanoate in HeLa Cells Compared to Ethyl 2-Anilino-2-oxoacetate

2-Anilino-2-oxoethyl 3-phenylpropanoate demonstrates potent, caspase-dependent antiproliferative activity against HeLa cervical cancer cells, a property not observed in the simpler analog ethyl 2-anilino-2-oxoacetate . The target compound exhibits an IC50 of 8.5 µM, while the analog shows no significant cytotoxic activity under the same assay conditions .

Cancer Research Apoptosis Cytotoxicity

Structural Determinants of Potency: Impact of Aniline Substitution on PPARα/γ Dual Agonism in α-Anilino Phenylpropanoic Acids

The class of α-anilino substituted-3-phenyl propanoic acids, which shares a core structural motif with 2-anilino-2-oxoethyl 3-phenylpropanoate, has been extensively studied as PPARα/γ dual agonists for the treatment of metabolic syndrome [1]. Quantitative structure-activity relationship (QSAR) models derived from this class highlight the critical role of substituents on the anilino and phenyl rings in modulating receptor activation and selectivity [1].

Metabolic Disease PPAR Agonism QSAR

Influence of the Anilino-2-oxoethyl Moiety on Potassium Channel Binding: A Case Study with a Closely Related Analog

A closely related analog, methyl 2-[[2-(3-chloro-2-methylanilino)-2-oxoethyl]amino]-3-phenylpropanoate, which incorporates the anilino-2-oxoethyl group and a phenylpropanoate core, displays measurable, albeit weak, binding to the potassium voltage-gated channel KCNQ2 with an IC50 of 1,570 nM [1]. This demonstrates that the anilino-2-oxoethyl scaffold can engage specific biological targets, a property likely to be tunable with further structural optimization.

Ion Channel Pharmacology CNS Disorders Binding Affinity

Key Application Scenarios for 2-Anilino-2-oxoethyl 3-phenylpropanoate Based on Quantified Differentiation Evidence


Investigating Caspase-Dependent Apoptotic Pathways in HeLa Cervical Cancer Models

Researchers focusing on the discovery and development of novel anticancer agents should prioritize 2-anilino-2-oxoethyl 3-phenylpropanoate for its demonstrated, potent induction of caspase-dependent apoptosis in HeLa cells (IC50 = 8.5 µM). This specific activity is a key differentiator, as structurally simpler analogs like ethyl 2-anilino-2-oxoacetate are inactive in this assay . The compound serves as a validated, albeit preliminary, tool compound for studying mitochondrial-mediated cell death pathways and can serve as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity .

Structure-Activity Relationship (SAR) Studies for PPARα/γ Dual Agonists in Metabolic Disease Research

For laboratories engaged in designing next-generation PPARα/γ dual agonists for metabolic disorders, 2-anilino-2-oxoethyl 3-phenylpropanoate represents a critical chemical probe. Its core structure aligns with a class of α-anilino substituted-3-phenyl propanoic acids for which established 3D-QSAR models predict that specific substitutions on the aniline and phenyl rings are key modulators of dual agonism . By incorporating this exact compound into a library, researchers can systematically explore the impact of additional modifications on the receptor binding profile, leveraging the established SAR framework to rationally design analogs with improved efficacy and safety profiles over existing fibrates or glitazones .

Medicinal Chemistry Optimization of Anilino-Ester Scaffolds for Ion Channel Modulation

The presence of the anilino-2-oxoethyl group, a feature shared with compounds that bind to potassium channels like KCNQ2 (IC50 = 1,570 nM for a related analog), positions 2-anilino-2-oxoethyl 3-phenylpropanoate as a valuable synthetic intermediate or lead-like molecule for neuroscience drug discovery . Medicinal chemists can use this scaffold to design and synthesize focused libraries of analogs, probing the effects of varying the ester tail and the aniline substitution pattern on ion channel activity, with the goal of enhancing potency and selectivity for specific channel subtypes involved in epilepsy, pain, or other CNS disorders .

Calibration of High-Throughput Screening (HTS) Assays in Academic and Industrial Settings

Given its well-defined chemical structure, molecular weight (283.32 g/mol), and specific biological activity profile, 2-anilino-2-oxoethyl 3-phenylpropanoate is an ideal candidate for use as a reference standard or control compound in the development and calibration of high-throughput screening assays . Its ability to induce a measurable, caspase-dependent apoptotic response (IC50 = 8.5 µM in HeLa cells) provides a reliable and reproducible positive control for screening campaigns designed to identify novel modulators of cell death pathways, ensuring assay robustness and facilitating the identification of hit compounds with similar or improved activity .

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